
Trichloroacetic acid
Overview
Description
Trichloroacetic acid (TCA, C₂HCl₃O₂) is a halogenated derivative of acetic acid, characterized by three chlorine atoms bonded to the methyl group. With a molecular weight of 163.387 g/mol (CAS 76-03-9) , TCA is a strong acid (pKa ≈ 0.7) and is highly soluble in water and polar solvents. Industrially, TCA is synthesized via chlorination of acetic acid or chloroacetic acid at 140–160°C, often using calcium hypochlorite as a catalyst .
TCA has diverse applications:
- Medical: Treatment of warts, hyperkeratosis, and mucosal lesions (50–90% solutions) , though its cure rate (20%) is lower than cryotherapy .
- Laboratory: Protein precipitation in biochemical assays (5–12% solutions) .
- Environmental: Formation as a disinfection byproduct (DBP) during water chlorination .
Safety protocols highlight its toxicity, with PAC-1, PAC-2, and PAC-3 values of 1.5 ppm, 16 ppm, and 99 ppm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloroacetic acid is primarily synthesized through the chlorination of acetic acid in the presence of a catalyst such as red phosphorus.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acetic acid, chloroacetic acid, or its mother liquors at elevated temperatures (140–160 °C). Catalysts such as calcium hypochlorite can be used to accelerate the reaction. The crude product, typically containing around 95% this compound, undergoes purification through melt crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Trichloroacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce trichloroacetaldehyde.
Reduction: It can be reduced to form dichloroacetic acid.
Substitution: The chlorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like oxygen or other oxidizing compounds.
Reduction: Reducing agents such as hydrogen or metal hydrides are used.
Substitution: Various nucleophiles can be used to replace the chlorine atoms.
Major Products:
Oxidation: Trichloroacetaldehyde.
Reduction: Dichloroacetic acid.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Medical Applications
1. Dermatological Treatments
Trichloroacetic acid is extensively used in dermatology for its caustic properties. It serves as an effective treatment for various skin conditions:
- Basal Cell Carcinoma : A case study demonstrated the efficacy of 70% this compound in treating superficial basal cell carcinoma. The treatment involved applying the acid topically, resulting in complete resolution of the lesion within weeks .
- Chemical Peels : this compound is a key ingredient in chemical peels, particularly for treating melasma and photoaging. Studies indicate that TCA peels significantly improve skin appearance by promoting exfoliation and cellular turnover .
- Tattoo Removal : It is also used in tattoo removal procedures due to its ability to break down pigments within the skin .
2. Surgical Applications
In surgical settings, this compound is utilized as a cauterizing agent for minor procedures, effectively controlling bleeding by coagulating proteins in tissues .
Industrial Applications
1. Herbicide Formulations
Historically, this compound has been employed as a selective herbicide. It is often formulated with other herbicides like 2,4-D and 2,4,5-T to enhance effectiveness against broadleaf weeds while being less harmful to grasses .
2. Chemical Manufacturing
this compound serves as a precursor in organic synthesis. It is used in the production of various chemical compounds, including pharmaceuticals and agrochemicals. Its derivatives are important in creating esters and other functional groups essential for industrial applications .
3. Analytical Chemistry
In analytical chemistry, this compound is used for protein precipitation and purification processes. It helps isolate proteins from biological samples, facilitating further analysis such as mass spectrometry and electrophoresis .
Safety Considerations
Due to its corrosive nature, handling this compound requires strict safety protocols:
- Personal Protective Equipment (PPE) : Users must wear appropriate PPE, including gloves and goggles, to prevent skin and eye contact.
- Storage : It should be stored in a cool, dry place away from incompatible substances such as strong bases or oxidizing agents.
Case Studies
Case Study: Treatment of Basal Cell Carcinoma
A 38-year-old male patient with superficial basal cell carcinoma was treated with 70% this compound applied weekly for two weeks. Follow-up examinations revealed no signs of the lesion after four weeks post-treatment, demonstrating TCA's effectiveness as a non-surgical option for skin cancer management .
Case Study: Efficacy of TCA Peels on Melasma
A study involving Hispanic women with melasma showed that superficial TCA peels significantly reduced pigment intensity compared to untreated areas. The results were measured using various indices, confirming TCA's role in improving skin conditions associated with hyperpigmentation .
Mechanism of Action
Trichloroacetic acid is similar to other chloroacetic acids, such as chloroacetic acid and dichloroacetic acid. it is more stable due to the complete substitution of methyl hydrogens with chlorine atoms, making it less susceptible to substitution reactions. This stability and strong acidity (pKa = 0.7) make it unique among its counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Properties
TCA is part of the haloacetic acid (HAA) family, differing in chlorine substitution:
Compound | Formula | Chlorine Atoms | pKa | Key Properties |
---|---|---|---|---|
Trichloroacetic acid (TCA) | C₂HCl₃O₂ | 3 | ~0.7 | Strong acid, protein denaturant |
Dichloroacetic acid (DCA) | C₂H₂Cl₂O₂ | 2 | ~1.3 | Metabolic modulator, less corrosive |
Monochloroacetic acid (MCA) | C₂H₃ClO₂ | 1 | ~2.8 | Herbicide precursor, moderate acidity |
TCA’s lower pKa compared to DCA and MCA enhances its reactivity in acidic environments, making it more effective for protein denaturation .
Environmental Formation and Stability
In water chlorination, TCA (a trihaloacetic acid, THAA) and DCA (a dihaloacetic acid, DHAA) are major DBPs. Studies in the Yangtze River Delta showed THAA levels (dominated by TCA) exceeding DHAA, with formation influenced by organic carbon and chlorine dose . TCA persists longer in the environment due to its stability, whereas DHAA degrades more readily .
Laboratory Use in Protein Precipitation
TCA is widely used for precipitating proteins, but alternatives vary in specificity:
While TCA achieves >97% precipitation of intact proteins , ELISA offers higher specificity for targeted quantification .
Key Research Findings and Contradictions
- Environmental Variability : TCA formation in water correlates strongly with chlorine dose, whereas DHAA depends on organic carbon .
- Computational Challenges : TCA’s pKa shows persistent deviations in DFT models, complicating predictions compared to other HAAs .
- Standardization Issues : TCA solution concentrations vary widely in medical studies, affecting efficacy comparisons .
Biological Activity
Trichloroacetic acid (TCA) is a chemical compound widely recognized for its applications in various fields, including medicine and environmental science. Its biological activity has been extensively studied, particularly concerning its effects on human health and its potential carcinogenic properties. This article delves into the biological activity of TCA, presenting relevant data, case studies, and research findings.
Overview of this compound
TCA is a chlorinated acetic acid that serves as a byproduct of drinking water disinfection processes. It is primarily used in medical applications for the treatment of skin lesions and cervical intraepithelial neoplasia (CIN). However, TCA is also recognized for its toxicological effects, particularly on the liver.
Hepatotoxicity
TCA has been shown to induce hepatotoxicity in laboratory animals, particularly in mice. Studies indicate that TCA exposure leads to significant increases in liver weight, hepatocellular necrosis, and tumor formation. The U.S. Environmental Protection Agency (EPA) identified a lowest-observed-adverse-effect level (LOAEL) of 0.5 g/L for liver effects and a no-observed-adverse-effect level (NOAEL) of 0.05 g/L based on chronic exposure studies .
Table 1: Summary of Hepatotoxic Effects Induced by TCA
Study Reference | Dose (g/L) | Observed Effects |
---|---|---|
DeAngelo et al. (2008) | 0, 1, 2 | Increased liver weight, necrosis |
Pereira et al. (1996) | 2.0 | Hepatocellular carcinomas |
EPA Toxicological Review | 0.5 | LOAEL for liver toxicity |
Carcinogenic Potential
The carcinogenicity of TCA has been a focal point in toxicological studies. The International Agency for Research on Cancer (IARC) classified TCA as possibly carcinogenic to humans (Group 2B), based on evidence from animal studies that demonstrated increased incidences of liver tumors . In various experiments, TCA was found to cause hepatocellular adenomas and carcinomas in B6C3F1 mice exposed through drinking water .
Table 2: Carcinogenic Studies Summary
Study Reference | Exposure Duration | Tumor Type | Incidence Rate (%) |
---|---|---|---|
Herren-Freund et al. (1987) | 51-82 weeks | Hepatocellular adenomas | Significant increase |
Bull et al. (1990) | 52 weeks | Hepatocellular carcinomas | 7/22 treated vs. 0/22 controls |
Pereira et al. (1996) | 360-576 days | Hepatocellular carcinomas | Significant increase |
Treatment of Cervical Intraepithelial Neoplasia
TCA is employed in clinical settings for the treatment of CIN due to its ability to induce tissue necrosis selectively. A retrospective case series demonstrated that an 85% topical application of TCA resulted in high regression and remission rates among patients with CIN . The efficacy was assessed through colposcopy and biopsy, revealing significant HPV clearance rates within eight weeks post-treatment.
Case Study: Efficacy in CIN Treatment
- Objective : Evaluate the short-term efficacy of TCA for CIN.
- Methodology : Retrospective analysis of patients treated with TCA.
- Results : High regression rate observed; significant HPV clearance noted.
Acne Treatment
TCA peels are also utilized for treating acne vulgaris. A comparative study indicated that a 25% TCA peel was as effective as a salicylic acid peel in reducing acne lesions over a twelve-week period . However, patients reported more discomfort with TCA peels, indicating a need for careful consideration regarding patient tolerability.
Q & A
Basic Research Questions
Q. What are the standard protocols for protein precipitation using TCA in biochemical assays?
TCA is widely used to precipitate proteins by denaturation. A common protocol involves:
- Preparing a 6.1 N TCA solution (approximately 100% w/v) for optimal precipitation .
- Mixing the sample with TCA at a 1:1 (v/v) ratio, followed by incubation on ice for 10–15 minutes.
- Centrifuging at 10,000–15,000 × g for 15 minutes to pellet proteins .
- Washing the pellet with cold acetone or ethanol to remove residual TCA. For dilute protein solutions in viscous media, ultracentrifugation (e.g., 100,000 × g) enhances recovery .
Q. How can TCA concentrations be quantified in aqueous solutions for experimental reproducibility?
Analytical methods include:
- Ion Chromatography (IC): Detects TCA via conductivity, with a detection limit of ~0.1 µg/L .
- Gas Chromatography (GC): Requires derivatization (e.g., methylation) for volatile detection, but may overestimate concentrations due to interference .
- Electrochemical Methods: Cyclic voltammetry on platinum electrodes offers rapid, cost-effective analysis with high sensitivity (nanomolar range) .
Q. What safety protocols are recommended for handling TCA in laboratory settings?
- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., Viton), splash-resistant goggles, and lab coats .
- Ventilation: Use fume hoods for large volumes to avoid inhalation of corrosive vapors.
- Spill Management: Neutralize spills with sodium bicarbonate and collect residues using wet methods (avoid dry sweeping) .
- Waste Disposal: Treat TCA waste with alkaline solutions (e.g., NaOH) to dechlorinate before disposal .
Advanced Research Questions
Q. How can experimental design optimize TCA concentration for cellulose modification in material science?
- Response Surface Methodology (RSM): A study optimizing bacterial cellulose carboxymethylation used RSM to model interactions between TCA (25–35%) and NaOH (30–40%) concentrations. Central composite designs revealed 30% TCA and 35% NaOH as optimal for maximizing yield .
- Critical Parameters: pH adjustment post-reaction and temperature control are essential to avoid over-degradation of cellulose fibers .
Q. How should researchers address discrepancies in TCA quantification across analytical methods?
Common sources of error and solutions include:
- Chromatographic Interference: GC may overestimate TCA due to co-eluting compounds. Validate with IC or mass spectrometry .
- Internal Standard Errors: Use isotopically labeled TCA (e.g., ¹³C-TCA) to correct for matrix effects in complex samples .
- Calibration Drift: Regularly recalibrate instruments and include duplicate injections to detect variability .
Q. What methodologies assess TCA's carcinogenic potential in translational research?
- In Vivo Models: Rodent studies via oral administration (e.g., drinking water) show dose-dependent hepatocarcinogenicity (e.g., hepatocellular adenomas in mice) .
- In Vitro Assays: Human liver cell lines (e.g., HepG2) test metabolic activation via cytochrome P450 pathways, though TCA’s weak genotoxicity complicates extrapolation .
- Interspecies Differences: Account for prolonged TCA plasma half-life in humans (due to protein binding) versus rodents .
Q. How can TCA-induced protein denaturation artifacts be minimized in proteomic studies?
- Alternative Precipitants: Compare with acetone or chloroform/methanol to assess specificity .
- Reductive Alkylation: Add 20 mM DTT during precipitation to prevent disulfide bond reformation and improve resolubilization .
- Post-Precipitation Analysis: Use SDS-PAGE or LC-MS/MS to confirm protein integrity and identify co-precipitated contaminants .
Q. Data Contradiction Analysis
Q. Why do TCA toxicity studies report conflicting results on oxidative stress in hepatic cells?
- Species-Specific Responses: Mouse hepatocytes exhibit lipid peroxidation and ROS generation at 1 mM TCA, while human cells show resistance up to 5 mM due to higher glutathione reserves .
- Exposure Duration: Acute vs. chronic exposure models yield divergent outcomes. Sublethal doses (0.5 mM) in chronic studies may induce adaptive antioxidant responses .
Q. How can researchers reconcile variability in TCA's efficacy as a chemical peel in dermatology studies?
- Concentration Gradients: Clinical studies use 15–50% TCA, with higher concentrations (>35%) showing increased efficacy but also higher scarring risk .
- Skin Type Adjustments: Fitzpatrick scale classification and pre-treatment hydration influence outcomes. Optimize pH (1.2–1.5) to balance penetration and safety .
Q. Methodological Tables
Table 1. Comparison of TCA Quantification Methods
Table 2. TCA Toxicity Profiles
Properties
IUPAC Name |
2,2,2-trichloroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O2, Array | |
Record name | TRICHLOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRICHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021378 | |
Record name | Trichloroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloroacetic acid, solid is a colorless crystalline solid. It absorbs moisture from air and forms a syrup. It is soluble in water with release of heat. It is corrosive to metals and tissue., Colorless to white, crystalline solid with a sharp, pungent odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless to white, crystalline solid with a sharp, pungent odor. | |
Record name | TRICHLOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trichloroacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/660 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Trichloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRICHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRICHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/603 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trichloroacetic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
385 to 387 °F at 760 mmHg (NTP, 1992), 195.5 °C, 198 °C, 388 °F | |
Record name | TRICHLOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRICHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRICHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/603 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trichloroacetic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | TRICHLOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), The acid has a solubility in water at 25 °C of 1,000 g/100 ml; it is soluble in ethanol and diethyl ether., Sol in 0.1 part water; very sol in alcohol, ether, Sol in ethanol, ethyl ether; slightly sol in carbon tetrachloride, In methanol = 2143 g/100g at 25 °C; in ethyl ether = 617 g/100g at 25 °C; in acetone = 850 g/100g at 25 °C; in benzene = 201 g/100g at 25 °C; in o-xylene = 110 g/100g at 25 °C., In water, 5.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water: very good, Miscible | |
Record name | TRICHLOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRICHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trichloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRICHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Trichloroacetic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.62 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.6126 at 64 °C, Sp Gr: 1.63 at 61/4 °C, 1.6 g/cm³, 1.62 | |
Record name | TRICHLOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRICHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRICHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/603 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trichloroacetic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6, 5.6 | |
Record name | TRICHLOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRICHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRICHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/603 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 123.8 °F ; 5 mmHg at 168.8 °F (NTP, 1992), 0.06 [mmHg], VP: 1 kPa at 83.8 °C; 10 kPa at 130.0 °C; 100 kPa at 197.2 °C, 6.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 51 °C: 133, 1 mmHg at 124 °F, (124 °F): 1 mmHg | |
Record name | TRICHLOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trichloroacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/660 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TRICHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRICHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/603 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trichloroacetic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Trichloroethylene may act as a promoter, because it inhibits intercellular communication in vitro. It is converted to trichloroacetic acid (TCA) in mice, but not much in rats. TCA acts as a peroxisome proliferator, and the neoplasm in the liver of mice may arise through this mechanism. These chemicals are conjugated with GSH, yielding products that are converted to the reactive metabolites in the kidneys through the action of beta-lyase. These steps occur to a greater extent in rats than in mice, and account for the pronounced nephrotoxicity, involving alpha-2-microglobin accumulation, probably a key reaction. The nephrotoxicity explains the low but definite yield of kidney neoplasms., Induction of peroxisome proliferation has been repeatedly associated with the chronic toxicity and carcinogenicity of trichloroacetic acid to the liver ... It can induce peroxisome proliferation in the livers of both mice and rats, as indicated by increased activities of palmitoyl-coenzyme A oxidase and carnitine acetyl transferase, the appearance of peroxisome proliferation associated protein and increased volume density of peroxisomes after exposure to trichloroacetic acid for 14 days. The compound induced peroxisome proliferation in mouse but not in rat kidney, and it induced peroxisome proliferation in primary cultures of hepatocytes from rats and mice but not in those from humans., A linear dose response relation /was found/ between TCA induced hepatocellular nodules and proliferative lesions in male mice given the compound in their drinking water at 1000 to 2000 ppm for 1 year. Hepatocellular hypertrophy with intracellular glycogen and a marked accumulation of lipofuscin (indicative of massive intracellular lipid peroxidation) developed. These data suggest that TCA induced hepatotoxicity in mice was related to the generation of free radicals during its in vivo biotransformation. Neither necrosis nor hyperplasia were seen in TCA exposed mice. | |
Record name | TRICHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to white, crystalline solid., White deliquescent crystals, Hygroscopic, rhombohedral crystals | |
CAS No. |
76-03-9 | |
Record name | TRICHLOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trichloroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloroacetic acid [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRICHLOROACETIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TRICHLOROACETIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trichloroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trichloroacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2JDO056X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRICHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trichloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRICHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRICHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/603 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetic acid, trichloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AJ7829B8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
135 to 136 °F (NTP, 1992), 57.5 °C, MP: >300 °C. Soluble in ethanol. /Sodium salt/, 58 °C, 136 °F | |
Record name | TRICHLOROACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRICHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trichloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRICHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRICHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/603 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trichloroacetic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.